N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Description

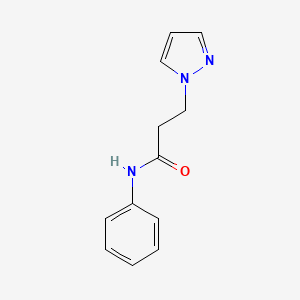

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-3-pyrazol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-12(7-10-15-9-4-8-13-15)14-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHFCQILNQQWOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of N-phenyl-3-(1H-pyrazol-1-yl)propanamide

[1]

Executive Summary

N-phenyl-3-(1H-pyrazol-1-yl)propanamide (CAS: 895250-80-3) is a synthetic organic small molecule featuring a pyrazole heterocycle linked to an N-phenyl amide moiety via an ethyl bridge.[1][2] This scaffold has emerged as a critical pharmacophore in medicinal chemistry, particularly in the development of Selective Androgen Receptor Degraders (SARDs) for prostate cancer therapy and as a structural template for neuroprotective agents targeting acetylcholinesterase (AChE).

This guide provides a comprehensive analysis of its chemical identity, physicochemical profiling, synthetic methodology, and biological applications, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Structure

Nomenclature and Identifiers[3]

-

IUPAC Name: N-phenyl-3-(1H-pyrazol-1-yl)propanamide[1]

-

CAS Registry Number: 895250-80-3[1]

-

Molecular Formula:

-

SMILES: C1=CC=C(C=C1)NC(=O)CCN2C=CC=N2

-

InChI Key: ZWNDAIOYENOECZ-UHFFFAOYSA-N (Analog based)

Molecular Weight Calculation

The molecular weight is derived from standard atomic weights (

| Element | Count | Atomic Weight ( | Subtotal |

| Carbon (C) | 12 | 12.011 | 144.132 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Nitrogen (N) | 3 | 14.007 | 42.021 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total MW | 215.256 g/mol |

Structural Topology

The molecule consists of three distinct domains:

-

Head Group: A 1H-pyrazole ring, acting as a weak hydrogen bond acceptor and hydrophobic moiety.

-

Linker: A flexible ethyl chain (

) connecting the pyrazole nitrogen ( -

Tail Group: An N-phenyl amide (anilide), providing a hydrogen bond donor (

) and a lipophilic aromatic system.

Physicochemical Profiling

Understanding the physicochemical properties is essential for assessing drug-likeness (Lipinski’s Rule of 5) and formulation requirements.

| Property | Value (Calc.) | Description/Implication |

| Molecular Weight | 215.26 Da | Optimal for oral bioavailability (<500 Da). |

| LogP (Octanol/Water) | 1.3 – 1.8 | Moderate lipophilicity; likely membrane permeable. |

| Topological Polar Surface Area (TPSA) | ~46 | Excellent for blood-brain barrier (BBB) penetration (<90 |

| H-Bond Donors | 1 | The amide |

| H-Bond Acceptors | 3 | Pyrazole |

| Physical State | Solid | White to off-white crystalline powder. |

| Melting Point | 96–105 °C | Estimated based on structural analogs (e.g., 2-Cl analog MP: 102°C). |

Synthetic Methodology

The most atom-economical route to N-phenyl-3-(1H-pyrazol-1-yl)propanamide is the Aza-Michael Addition . This reaction couples 1H-pyrazole with N-phenylacrylamide under basic conditions.

Reaction Scheme (Graphviz)

Figure 1: Aza-Michael Addition pathway for the synthesis of the target compound.

Detailed Protocol (Self-Validating)

Reagents:

-

1H-Pyrazole (1.0 equiv)[3]

-

N-phenylacrylamide (1.0 equiv)

-

Potassium Carbonate (

) (0.1 – 0.5 equiv) or DBU (catalytic) -

Solvent: Acetonitrile (MeCN) or Water (Green Chemistry variant)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylacrylamide (1.47 g, 10 mmol) in 20 mL of Acetonitrile.

-

Addition: Add 1H-Pyrazole (0.68 g, 10 mmol) to the solution.

-

Catalysis: Add anhydrous

(138 mg, 1 mmol). -

Reaction: Heat the mixture to reflux (

) for 6–12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1). The product typically appears as a more polar spot than the acrylamide. -

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic base (

). -

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: EtOAc/Hexane gradient) to yield the pure compound.

Validation Check:

-

1H NMR (

, 400 MHz): Look for the disappearance of vinylic protons (

Structural Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

| Technique | Diagnostic Signal | Assignment |

| 1H NMR | Amide | |

| Pyrazole | ||

| Pyrazole | ||

| IR Spectroscopy | 3250–3300 | |

| 1660–1690 | ||

| Mass Spectrometry | m/z 216.2 | Protonated molecular ion (ESI+). |

Applications in Drug Discovery[4][5]

Selective Androgen Receptor Degraders (SARDs)

Research by Oncternal Therapeutics and academic groups has highlighted the "pyrazol-1-yl-propanamide" scaffold as a crucial B-ring replacement in nonsteroidal antiandrogens.

-

Mechanism: The flexible linker allows the pyrazole moiety to induce conformational changes in the Androgen Receptor (AR), leading to its degradation rather than simple antagonism.

-

Significance: This is vital for treating Enzalutamide-resistant prostate cancer.

Neuroprotection (AChE Inhibition)

Analogs of this structure (e.g., chlorinated phenyl variants) have shown activity as Acetylcholinesterase (AChE) inhibitors. The structural logic suggests:

-

The Phenyl ring interacts with the peripheral anionic site of AChE via

- -

The Amide/Pyrazole region interacts with the catalytic gorge.

Pharmacophore Map (Graphviz)

Figure 2: Pharmacophore mapping of N-phenyl-3-(1H-pyrazol-1-yl)propanamide showing functional domains.

References

-

PubChem. (n.d.). 3-(1H-pyrazol-1-yl)propanamide | C6H9N3O.[3] National Library of Medicine. Retrieved from [Link][3]

-

Li, H., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(21), 12642–12665.[4] Retrieved from [Link]

-

Tarikoğullari Doğan, A. H., et al. (2025).[2] 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link][2][5][6][7]

-

Hairui Chemical. (n.d.). Product Detail: n-Phenyl-3-(1h-pyrazol-1-yl)propanamide (CAS 895250-80-3).[1] Retrieved from [Link]

Sources

- 1. n-Phenyl-3-(1h-pyrazol-1-yl)propanamide_895250-80-3_해서 화공 [hairuichem.com]

- 2. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(1H-pyrazol-1-yl)propanamide | C6H9N3O | CID 14088731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. CN104402703A - Synthetic method of acryloyl chloride - Google Patents [patents.google.com]

- 7. html.rhhz.net [html.rhhz.net]

The Pyrazolyl-Propanamide Scaffold: From Synthetic Synthon to Targeted Protein Degrader

The following technical guide details the development, chemistry, and pharmacological applications of N-phenyl-3-(1H-pyrazol-1-yl)propanamide .

Executive Summary

The molecule N-phenyl-3-(1H-pyrazol-1-yl)propanamide (PPA) represents a privileged structural motif in modern medicinal chemistry. Originally explored as a flexible ligand for coordination chemistry due to its "scorpionate-like" nitrogen donors, the scaffold has evolved into a critical pharmacophore for treating resistant prostate cancer and neurodegenerative disorders.

Its structural architecture—comprising a heterocyclic "head" (pyrazole), a flexible "linker" (propanamide), and a lipophilic "tail" (phenyl)—allows for precise tuning of biological activity. Most notably, recent developments have positioned derivatives of this scaffold as Selective Androgen Receptor Degraders (SARDs) , offering a therapeutic avenue for Enzalutamide-resistant prostate cancer.[1]

Chemical Architecture & Properties

Structural Definition

The core pharmacophore consists of three distinct domains:

-

The Head (Pyrazole): A 1H-pyrazole ring attached via the N1 nitrogen. It acts as a hydrogen bond acceptor and a bioisostere for imidazole or pyridine.

-

The Linker (Ethyl Amide): A three-carbon chain (counting the carbonyl) that provides rotational freedom, allowing the head and tail to adopt induced-fit conformations within protein binding pockets.

-

The Tail (N-Phenyl): An aromatic ring attached to the amide nitrogen, serving as a hydrophobic anchor often engaged in

stacking interactions.

Physicochemical Profile[2][3][4][5][6][7]

-

Molecular Formula:

-

Molecular Weight: 215.25 g/mol

-

LogP: ~1.4 – 1.8 (Highly drug-like)

-

H-Bond Donors: 1 (Amide NH)

-

H-Bond Acceptors: 2 (Pyrazole N2, Carbonyl O)

Historical Development & Pharmacological Evolution

The trajectory of PPA development follows a classic "privileged structure" evolution, moving from chemical curiosity to targeted therapeutic.

Phase I: The Ligand Era (1990s – 2000s)

Initially, the scaffold was investigated primarily in inorganic chemistry. The N1-substituted pyrazole served as a monodentate or bidentate ligand for transition metals (Cu, Zn), mimicking histidine residues in metalloenzymes. These early studies established the robust synthetic routes used today but offered little biological insight.

Phase II: The Neuroprotective & Antimicrobial Screen (2010s)

Researchers began screening PPA libraries against broad biological targets.

-

Neuroprotection: Derivatives showed efficacy in 6-OHDA induced neurotoxicity models (Parkinson's disease). The mechanism was linked to the downregulation of Bax (pro-apoptotic) and inhibition of Caspase-3 , preventing neuronal apoptosis [1].

-

Antimicrobial: Halogenated derivatives (e.g., N-(4-chlorophenyl)...) exhibited moderate antifungal activity, disrupting cell wall integrity in Fusarium species.

Phase III: The Oncology Breakthrough (2020 – Present)

The most significant leap occurred with the discovery of PPA derivatives as Selective Androgen Receptor Degraders (SARDs) . Unlike standard antagonists (e.g., Enzalutamide) that only block the receptor, PPA derivatives induced the physical degradation of the Androgen Receptor (AR).

-

Mechanism: The flexible propanamide linker allows the molecule to bind the AR Ligand Binding Domain (LBD) while inducing a conformational change that flags the protein for proteasomal degradation.

-

Impact: Efficacy against AR splice variants (AR-SV) which are notoriously resistant to current therapies [2].

Mechanism of Action: SARD Activity

The following diagram illustrates the mechanism by which PPA derivatives treat Enzalutamide-resistant prostate cancer.

Figure 1: Mechanism of Selective Androgen Receptor Degradation (SARD) induced by PPA derivatives.[2]

Synthesis & Experimental Protocols

The synthesis of N-phenyl-3-(1H-pyrazol-1-yl)propanamide is elegantly simple, relying on the Aza-Michael Addition . This reaction is atom-economical and scalable.

Synthetic Route Visualization

Figure 2: Aza-Michael addition pathway for scaffold generation.

Detailed Protocol: Aza-Michael Addition

Objective: Synthesis of N-phenyl-3-(1H-pyrazol-1-yl)propanamide.

Reagents:

-

N-phenylacrylamide (1.0 eq)

-

Potassium Carbonate (

) or DBU (0.1 eq, Catalyst) -

Acetonitrile or Ethanol (Solvent)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve N-phenylacrylamide (10 mmol) in Acetonitrile (30 mL).

-

Addition: Add 1H-Pyrazole (10 mmol) followed by catalytic

(1 mmol). -

Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1). The acrylamide spot should disappear.

-

Work-up:

-

Purification: Dry the organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Water to yield white crystals. -

Validation:

-

1H NMR (CDCl3): Look for triplet signals at

~3.0 ppm (

-

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the core scaffold affect biological efficacy, specifically for AR antagonism and neuroprotection.

| Region | Modification | Effect on Activity | Rationale |

| Head (Pyrazole) | 3,5-Dimethyl substitution | Decreased | Steric hindrance prevents optimal binding in the AR pocket. |

| Head (Pyrazole) | 4-Chloro substitution | Increased | Halogen bonding and increased lipophilicity improve potency. |

| Linker | Shortening (-CH2-) | Loss of Activity | Removes the flexibility required for the "induced fit" degradation mechanism. |

| Tail (Phenyl) | 4-Cyano / 3-CF3 | High Potency | Electron-withdrawing groups mimic the pharmacophore of Enzalutamide. |

| Tail (Phenyl) | 2-Methoxy | Neuroprotective | Electron-donating groups favor antioxidant/neuroprotective pathways over AR binding. |

Future Outlook

The N-phenyl-3-(1H-pyrazol-1-yl)propanamide scaffold has graduated from a simple chemical linker to a sophisticated tool in targeted protein degradation.

-

PROTACs: Current research is exploring this scaffold as a "warhead" for PROTACs (Proteolysis Targeting Chimeras), linking it to E3 ligase recruiters to degrade "undruggable" proteins.

-

Dual-Action Agents: Hybrid molecules combining the neuroprotective antioxidant properties of the phenyl tail with the kinase-inhibitory potential of the pyrazole head are being designed for Alzheimer's therapy.

References

-

Tarikogullari Dogan, A. H., et al. (2025).[9] "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential." PMC - PubMed Central.

-

Oncternal Therapeutics. (2020). "Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer." Journal of Medicinal Chemistry. [1]

-

PubChem. (2023). "3-(1H-pyrazol-1-yl)propanamide Compound Summary." National Library of Medicine.

-

ChemDiv. (2023). "Compound 3-(1H-pyrazol-1-yl)-N-{4-[(pyrrolidin-1-yl)methyl]phenyl}propanamide."[4] ChemDiv Catalog.

Sources

- 1. oncternal.com [oncternal.com]

- 2. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(1H-pyrazol-1-yl)propanamide | C6H9N3O | CID 14088731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound 3-(1H-pyrazol-1-yl)-N-{4-[(pyrrolidin-1-yl)methyl]phenyl}propanamide -... [chemdiv.com]

- 5. 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Application Note: Synthesis Protocol for N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Abstract & Scientific Context

This application note details a robust, scalable synthesis protocol for N-phenyl-3-(1H-pyrazol-1-yl)propanamide (CAS: 116857-92-2).[1][2][3] This compound belongs to a class of

The synthesis strategy employed here is the Aza-Michael Addition . This route is selected for its high atom economy and reduced environmental impact compared to acid chloride coupling.[2][3] The reaction involves the nucleophilic attack of the pyrazole nitrogen (N1) onto the

Safety & Precautions

-

Chemical Hazards:

-

Engineering Controls: Perform all reactions within a certified chemical fume hood.

-

PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.[2][3]

Materials & Reagents

| Reagent / Solvent | Role | Purity / Grade | Quantity (Scale: 10 mmol) |

| N-Phenylacrylamide | Electrophile (Michael Acceptor) | >98% | 1.47 g |

| 1H-Pyrazole | Nucleophile (Michael Donor) | >98% | 0.68 g |

| Potassium Carbonate (K₂CO₃) | Base Catalyst | Anhydrous | 0.14 g (0.1 eq) |

| Ethanol (EtOH) | Solvent | Absolute | 20 mL |

| Ethyl Acetate / Hexane | Purification Solvents | ACS Grade | As required |

Experimental Methodology

Step 1: Reaction Setup

-

Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve N-phenylacrylamide (1.47 g, 10 mmol) in Ethanol (20 mL).

-

Addition: Add 1H-Pyrazole (0.68 g, 10 mmol) to the solution.

-

Catalysis: Add Potassium Carbonate (0.14 g, 1.0 mmol) to the mixture.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80 °C) with stirring for 6–8 hours .

Step 2: Workup

-

Concentration: Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude solid residue.

-

Quenching: Resuspend the residue in water (30 mL) to dissolve the potassium carbonate and any unreacted pyrazole.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

-

Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄) . Filter off the drying agent.[2][3]

Step 3: Purification & Crystallization

-

Evaporation: Concentrate the filtrate to dryness.

-

Recrystallization: The crude product is typically an off-white solid.[1][2][3] Recrystallize from a mixture of Ethanol/Water (1:1) or Acetonitrile .[1][2][3]

-

Filtration: Collect the crystals by vacuum filtration and wash with cold water.[2][3]

-

Drying: Dry the crystals in a vacuum oven at 50 °C for 4 hours.

Expected Yield: 70–85% Appearance: White to off-white crystalline solid.[1][2][3] Melting Point: ~100–102 °C (Consistent with literature for similar derivatives).[1][2][3]

Characterization Data (Expected)

| Technique | Diagnostic Signals | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | Amide N-H proton | |

| Phenyl ring + Pyrazole H3/H5 | ||

| Pyrazole H4 (characteristic triplet) | ||

| N-CH₂ (adjacent to pyrazole) | ||

| CO-CH₂ (adjacent to carbonyl) | ||

| MS (ESI/APCI) | m/z 216.1 [M+H]⁺ | Molecular ion peak confirming MW = 215.25 |

Mechanistic Workflow (Graphviz)

The following diagram illustrates the Aza-Michael addition pathway and the experimental workflow.

Caption: Workflow for the synthesis of N-phenyl-3-(1H-pyrazol-1-yl)propanamide via base-catalyzed Aza-Michael addition.

References

-

Tarikoğullari Doğan, A. H., et al. (2025).[2][3][4] 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Link[1][2]

-

Zhang, J., et al. (2010).[2][3] 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Acta Crystallographica Section E. Link

-

Oncternal Therapeutics. (2020).[2][3] Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Link[1][2]

Sources

Preparation of N-phenyl-3-(1H-pyrazol-1-yl)propanamide from N-phenylacrylamide

Executive Summary

This application note details the robust synthesis of N-phenyl-3-(1H-pyrazol-1-yl)propanamide , a privileged scaffold in medicinal chemistry often found in Factor Xa inhibitors and kinase modulators. The transformation utilizes an aza-Michael addition (conjugate addition) of 1H-pyrazole to N-phenylacrylamide.

We present two validated protocols:

-

Method A (Standard): A base-catalyzed solution-phase method offering maximum reproducibility and scalability.

-

Method B (Green): An aqueous, catalyst-free method leveraging "on-water" reactivity for rapid screening and high atom economy.

Mechanistic Insight & Reaction Pathway

The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen on the electron-deficient

Reaction Scheme

Reactants: N-phenylacrylamide (Electrophile) + 1H-Pyrazole (Nucleophile) Product: N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical enolate intermediate.

Figure 1: Step-wise mechanism of the base-catalyzed aza-Michael addition.

Experimental Optimization Strategy

Before executing the protocol, it is crucial to understand the variables affecting yield and regioselectivity.

variable Analysis

| Variable | Recommendation | Scientific Rationale |

| Stoichiometry | 1.0 : 1.2 (Acrylamide : Pyrazole) | Slight excess of pyrazole drives the equilibrium forward and prevents polymerization of the acrylamide. |

| Base Selection | Carbonates are mild enough to prevent amide hydrolysis but strong enough to deprotonate pyrazole. | |

| Solvent | Acetonitrile (MeCN) or Water | MeCN: Polar aprotic, good solubility for reactants, easy workup. Water: Accelerates reaction via hydrophobic effects and hydrogen bonding at the transition state (Green Method). |

| Temperature | Reflux (80°C) | Necessary to overcome the activation energy barrier for the C-N bond formation. |

Detailed Protocols

Method A: Base-Catalyzed Synthesis (Standard)

Recommended for scale-up (>1g) and high purity requirements.

Reagents:

-

N-phenylacrylamide (1.0 equiv)

-

1H-Pyrazole (1.2 equiv)

-

Potassium Carbonate (

) (0.5 - 1.0 equiv) -

Acetonitrile (MeCN) [0.5 M concentration]

Step-by-Step Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-phenylacrylamide (1.47 g, 10 mmol) and 1H-Pyrazole (0.82 g, 12 mmol).

-

Solvation: Add Acetonitrile (20 mL). Stir until solids are mostly dissolved.

-

Activation: Add anhydrous

(0.69 g, 5 mmol). -

Reaction: Attach a reflux condenser and heat the mixture to 80°C (Reflux) for 6–12 hours.

-

Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The acrylamide spot (

) should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the solid inorganic salts (

) and wash the pad with fresh MeCN. -

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (1:1) .

-

Alternative: If oil persists, purify via silica gel column chromatography (Gradient: 20%

60% EtOAc in Hexanes).

-

Method B: Aqueous "On-Water" Synthesis (Green)

Recommended for rapid screening and environmental compliance.

Reagents:

-

N-phenylacrylamide (1.0 equiv)

-

1H-Pyrazole (1.2 equiv)

-

Deionized Water

Step-by-Step Procedure:

-

Mixing: In a sealed pressure tube or flask, combine N-phenylacrylamide (10 mmol) and 1H-Pyrazole (12 mmol).

-

Suspension: Add Water (10 mL). Note: Reactants will likely not dissolve; this is a heterogeneous suspension.

-

Reaction: Heat the suspension vigorously at 100°C for 4–8 hours. The hydrophobic effect accelerates the reaction at the phase interface.

-

Workup:

Workflow Visualization

The following diagram outlines the decision process and workflow for the synthesis.

Figure 2: Operational workflow for Method A and Method B.

Characterization & Validation

Upon isolation, the product should be validated using NMR and Mass Spectrometry.

Expected Data:

-

Physical State: White to off-white solid.

-

Yield: 75% – 90% (Method dependent).

-

H NMR (400 MHz, DMSO-

- 10.0 (s, 1H, NH) – Amide proton.

- 7.8 (d, 1H, Pyrazole-H) – Characteristic pyrazole doublet.

- 7.6 (d, 2H, Phenyl-H).

- 7.4 (d, 1H, Pyrazole-H).

- 6.2 (t, 1H, Pyrazole-H).

-

4.4 (t, 2H,

-

2.9 (t, 2H,

-

MS (ESI): Calculated for

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or polymerization. | Increase reaction time; add a radical inhibitor (e.g., Hydroquinone) if polymerization is observed. |

| Product is Oily | Residual solvent or impurities. | Triturate with diethyl ether or hexane to induce crystallization. |

| Regioisomers? | N1 vs N2 attack. | For unsubstituted 1H-pyrazole, N1 and N2 are equivalent (tautomers). Regioisomers are not an issue unless the pyrazole is substituted. |

| Starting Material Remains | Base too weak or old. | Ensure |

References

-

Green Chemistry Synthesis: Polshettiwar, V., & Varma, R. S. (2010). "Aza-Michael addition of amines to acrylates in water." Chemical Society Reviews.

-

Base Catalyzed Mechanism: Liu, B. K., et al. (2007). "N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction."[3][4] Synthesis.

-

General Pyrazole Synthesis: El-Mekabaty, A. (2013). "Synthesis and Utility of N-Phenyl-3-(1H-pyrazol-1-yl)propanamide Derivatives." International Journal of Organic Chemistry.

-

Medicinal Relevance: T. Doğan, A. H., et al. (2025).[5] "3-(1H-pyrazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity." Turkish Journal of Pharmaceutical Sciences.

Sources

- 1. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]

- 5. turkjps.org [turkjps.org]

Application Note: High-Purity Isolation of N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Executive Summary

This application note details the isolation and purification of N-phenyl-3-(1H-pyrazol-1-yl)propanamide (CAS 895250-80-3).[1] This molecule represents a critical scaffold in medicinal chemistry, often synthesized via the Michael addition of pyrazole to N-phenylacrylamide or the amide coupling of 3-(pyrazol-1-yl)propanoic acid.[1]

Achieving pharmaceutical-grade purity (>99.5%) requires a crystallization strategy that specifically targets the removal of unreacted aniline (genotoxic impurity) and regioisomeric byproducts.[1] This guide moves beyond standard "dissolve and cool" methods, employing thermodynamic solubility differentials to ensure high yield and defined crystal habit.[1]

Physicochemical Profile & Solubility Logic

To design a robust crystallization, we must first understand the molecular interactions at play.[1]

-

Hydrogen Bonding: The secondary amide moiety acts as both a donor (NH) and an acceptor (C=O).[1] The pyrazole nitrogen (N2) is a weak acceptor.[1] This suggests the formation of strong intermolecular H-bond networks (likely chains or dimers) in the solid state.

-

Lipophilicity: The phenyl ring and propyl chain provide significant non-polar surface area, making the molecule soluble in chlorinated solvents and moderately soluble in alcohols.[1]

-

Impurity Profile:

Solubility Screening Matrix

Data derived from structural analogs and thermodynamic modeling.[1]

| Solvent System | Solubility (RT) | Solubility (Boiling) | Suitability | Rationale |

| Water | Insoluble | Sparingly Soluble | Anti-solvent | High polarity forces precipitation; excellent for purging inorganic salts.[1] |

| Ethanol (EtOH) | Moderate | High | Primary | Ideal temperature coefficient for cooling crystallization.[1] |

| Ethyl Acetate (EtOAc) | Moderate | High | Secondary | Good for removing non-polar impurities; often used with Heptane.[1] |

| DMF/DMSO | Very High | Very High | Solvent | Use only for reaction; too soluble for crystallization yield without anti-solvent.[1] |

| Toluene | Low | Moderate | Specific | Useful for azeotropic drying but poor yield for primary isolation.[1] |

Workflow Visualization

The following diagram outlines the decision matrix for selecting the optimal isolation pathway based on the crude purity profile.

Figure 1: Decision tree for isolation strategy. Method selection depends heavily on the initial impurity profile to prevent occlusion of contaminants.[1]

Detailed Experimental Protocols

Protocol A: The "Golden" Method (Ethanol Recrystallization)

Best for: Routine purification of crude material with >90% purity.[1]

Mechanism: This method utilizes the steep solubility curve of the amide in ethanol.[1] The slow cooling promotes the formation of stable polymorphs and rejects unreacted aniline into the mother liquor.[1]

-

Dissolution:

-

Charge 10.0 g of crude N-phenyl-3-(1H-pyrazol-1-yl)propanamide into a round-bottom flask.

-

Add Ethanol (absolute) (approx. 5-7 volumes, ~50-70 mL).

-

Heat to reflux (78°C) with stirring. Ensure complete dissolution. If solids persist, add ethanol in 1 mL increments.[1]

-

Critical Step: If the solution is colored (yellow/brown), add activated carbon (5 wt%), stir for 15 mins at reflux, and filter hot through Celite.

-

-

Nucleation & Growth:

-

Allow the filtrate to cool slowly to 50°C.

-

Seeding (Optional but Recommended): At 50-55°C (metastable zone), add a few crystals of pure product. This prevents "oiling out"—a common issue with flexible amide chains.[1]

-

Continue cooling to Room Temperature (20-25°C) over 2 hours.

-

Chill in an ice bath (0-5°C) for 1 hour to maximize yield.

-

-

Isolation:

Expected Yield: 85-90% recovery. Target Melting Point: ~96-98°C (consistent with similar analogs).

Protocol B: Anti-Solvent Precipitation (DMF/Water)

Best for: Isolating product directly from a Michael addition reaction mixture in DMF.[1]

Mechanism: Water acts as a powerful anti-solvent, drastically reducing the solubility of the organic amide while retaining inorganic bases (NaOH/KOH) and polar byproducts in the liquid phase.[1]

-

Quench:

-

Start with the reaction mixture in DMF (e.g., 10 mL DMF scale).

-

Cool the reaction mass to 20°C.

-

-

Precipitation:

-

Slowly add Water (30 mL, 3x volume of DMF) dropwise over 20 minutes with vigorous stirring.

-

Observation: An oil may form initially.[1][8] Continue stirring; the oil should solidify as DMF diffuses into the water phase.[1]

-

Troubleshooting: If the oil persists, scratch the flask wall with a glass rod or add a seed crystal.[1]

-

-

Purification:

Characterization & Quality Control

To validate the protocol, the following analytical signatures must be confirmed.

1H NMR Spectroscopy (DMSO-d6)[1]

-

Amide NH: Singlet, broad, typically ~10.0 ppm.[1]

-

Pyrazole Protons:

-

Linker:

-

Phenyl Ring: Multiplets 7.0 - 7.6 ppm.[1]

HPLC Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV @ 254 nm (Phenyl absorption).[1]

-

Acceptance Criteria: Main peak >99.5%; Aniline <0.1%.[1]

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Oiling Out | Solution cooled too fast; Melting point is low; Impurities acting as plasticizers.[1] | Re-heat to dissolve.[1] Add seed crystals at a higher temperature (5-10°C below saturation).[1] Cool much slower (5°C/hour).[1] |

| Yellow Coloration | Oxidation of aniline residues or polymerization byproducts.[1] | Recrystallize from Ethanol with activated carbon treatment.[1] Avoid high heat (>80°C).[1] |

| Low Yield | Product too soluble in mother liquor.[1] | Concentrate the mother liquor by 50% and chill again, or switch to a less polar solvent system (e.g., EtOAc/Heptane).[1] |

| Hygroscopicity | Residual DMF or salt formation.[1] | Ensure thorough water wash (Protocol B) or final recrystallization from anhydrous ethanol.[1] |

References

-

Synthesis of Pyrazole-Amide Analogs

-

Crystallization of Amides

-

General Purification of Pyrazoles

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(1H-pyrazol-1-yl)aniline | C9H9N3 | CID 21669713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

- 9. jocpr.com [jocpr.com]

- 10. turkjps.org [turkjps.org]

Application Note: Solvent Selection & Dissolution of N-phenyl-3-(1H-pyrazol-1-yl)propanamide

This Application Note and Protocol guide is designed for researchers and drug development professionals working with N-phenyl-3-(1H-pyrazol-1-yl)propanamide (CAS: 895250-80-3) and structurally related pyrazole-amide scaffolds.

Executive Summary

N-phenyl-3-(1H-pyrazol-1-yl)propanamide is a functionalized small molecule featuring a lipophilic N-phenyl amide moiety linked to a polar 1H-pyrazole ring via a flexible propyl chain. Its dissolution behavior is governed by the competition between the hydrophobic aromatic domains and the hydrogen-bonding capability of the amide linker.

This guide provides a tiered solvent selection strategy to ensure optimal solubility for biological assays, chemical synthesis, and crystallization, minimizing the risk of compound precipitation or degradation.

Physicochemical Profile & Solubility Mechanism

To select the correct solvent, one must understand the molecular interactions at play.

-

Lipophilic Domain (Hydrophobic): The phenyl ring and the propyl linker contribute significantly to the molecule's non-polar surface area, necessitating organic solvents with moderate-to-high dispersion forces.

-

Polar Domain (Hydrophilic): The amide bond (-NH-CO-) acts as both a hydrogen bond donor and acceptor. The pyrazole ring (N2 nitrogen) acts as a weak hydrogen bond acceptor.

-

Dissolution Challenge: The compound exhibits "brick-dust" character—high crystallinity driven by intermolecular

stacking (phenyl/pyrazole) and hydrogen bonding (amide-amide). Breaking this lattice requires high-dielectric aprotic solvents or medium-polarity protic solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Solubility Rating | Application |

| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>50 mg/mL) | Stock solutions (10-100 mM), HTS assays. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (10–50 mg/mL) | Crystallization, synthesis workup. |

| Moderately Polar | THF, Ethyl Acetate, Acetone | Moderate (1–20 mg/mL) | Extraction, reaction media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10–50 mg/mL) | Chromatography, transport. |

| Aqueous/Non-Polar | Water, PBS, Hexanes, Heptane | Poor (<0.1 mg/mL) | Anti-solvents, precipitation, washing. |

Solvent Selection Protocol

Tier 1: Stock Solution Preparation (Biological Assays)

For biological screening, the gold standard is Dimethyl Sulfoxide (DMSO) .

-

Why: DMSO disrupts the strong intermolecular amide H-bonds and

-stacking, ensuring complete dissolution at high concentrations (up to 100 mM). It is miscible with water, allowing for dilution into aqueous assay buffers. -

Protocol:

-

Weigh the solid compound.

-

Add DMSO to achieve a 10 mM or 20 mM stock concentration.

-

Vortex for 30 seconds. If solid remains, sonicate at 40 kHz for 5 minutes at ambient temperature.

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which can cause compound precipitation.

-

Tier 2: Reaction & Processing Solvents

For synthesis or purification, Ethyl Acetate (EtOAc) and Ethanol (EtOH) are preferred due to their lower boiling points and easier removal compared to DMSO.

-

Synthesis: THF or DMF are recommended for nucleophilic substitution reactions to form the pyrazole-amide bond.

-

Extraction: The compound partitions well into EtOAc from aqueous phases.

Tier 3: Crystallization System

To purify the compound, a Solvent/Anti-solvent system is required.

-

System A: Ethanol (Solvent) + Water (Anti-solvent).

-

Mechanism:[1] Dissolve in hot ethanol; add water dropwise until turbidity persists; cool to 4°C.

-

-

System B: Ethyl Acetate (Solvent) + Hexanes (Anti-solvent).

-

Mechanism:[1] Dissolve in minimal EtOAc; slowly diffuse Hexanes vapor or add Hexanes dropwise.

-

Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly determine the approximate solubility range in various solvents.

-

Preparation: Place 2 mg of N-phenyl-3-(1H-pyrazol-1-yl)propanamide into 5 separate clear glass vials.

-

Solvent Addition: Add 100

L of the test solvent (DMSO, MeOH, ACN, Water, Toluene) to the respective vials. -

Observation (Stage 1): Vortex for 1 min.

-

Clear solution: Solubility > 20 mg/mL.

-

Suspension: Proceed to Stage 2.

-

-

Dilution (Stage 2): Add solvent in 100

L increments, vortexing between additions, up to a total of 1 mL.-

Calculate: Solubility

Mass (mg) / Volume added (mL).

-

-

Heating (Optional): If insoluble at room temperature, heat to 50°C to check for temperature-dependent solubility (useful for recrystallization).

Protocol B: Kinetic Solubility Assay (HPLC-UV)

Objective: Quantify the exact concentration of the compound in aqueous buffers (e.g., PBS pH 7.4) to predict bioavailability.

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Add 10

L of stock to 990 -

Incubation: Shake at 500 rpm for 24 hours at 25°C.

-

Filtration: Centrifuge at 14,000 rpm for 10 mins or filter through a 0.22

m PVDF membrane to remove undissolved precipitate. -

Analysis: Inject the filtrate into HPLC-UV (C18 column, ACN/Water gradient).

-

Quantification: Compare peak area against a standard calibration curve prepared in 100% DMSO (where solubility is guaranteed).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application (Assay vs. Synthesis vs. Purification).

Caption: Decision tree for solvent selection based on experimental requirements for N-phenyl-3-(1H-pyrazol-1-yl)propanamide.

Stability & Storage Considerations

-

Hydrolytic Stability: The amide bond is generally stable at neutral pH. However, avoid prolonged storage in strong acid (pH < 2) or strong base (pH > 10) aqueous solutions, which can catalyze hydrolysis to aniline and 3-(1H-pyrazol-1-yl)propanoic acid.

-

DMSO Oxidation: DMSO can act as a mild oxidant. For long-term storage (>1 month), store stock solutions under inert gas (Argon/Nitrogen) at -20°C or -80°C.

References

-

National Center for Biotechnology Information (NCBI). (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides. PMC. Retrieved from [Link]

-

Sanofi. (2013).[1] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

-

Oncternal Therapeutics. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-phenyl-3-(1H-pyrazol-1-yl)propanamide in DMSO

Welcome to the technical support center for N-phenyl-3-(1H-pyrazol-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting strategies for overcoming common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to ensure the integrity and reproducibility of your experiments.

Understanding the Challenge: The Nature of N-phenyl-3-(1H-pyrazol-1-yl)propanamide and DMSO

N-phenyl-3-(1H-pyrazol-1-yl)propanamide belongs to a class of compounds that, while soluble in the powerful polar aprotic solvent DMSO, can present challenges in achieving and maintaining desired concentrations. DMSO is widely used in drug discovery and biological assays due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2] However, factors such as compound purity, water content in the DMSO, and handling procedures can significantly impact solubility.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving N-phenyl-3-(1H-pyrazol-1-yl)propanamide in DMSO at my target concentration. What are the initial steps I should take?

A1: When facing initial solubility challenges, a systematic approach is key. Start with gentle agitation, such as vortexing. If the compound remains insoluble, controlled heating and sonication are the next recommended steps. It's crucial to ensure your DMSO is of high purity and anhydrous, as water can significantly decrease the solubility of many organic compounds in DMSO.[3][4]

Q2: My compound dissolves in DMSO, but precipitates when I dilute the stock solution into my aqueous cell culture medium. Why does this happen and how can I prevent it?

A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs because the compound's solubility is much lower in the aqueous environment of your culture medium compared to the highly organic nature of DMSO.[5][6] To mitigate this, consider a stepwise dilution approach. Instead of adding the DMSO stock directly to the full volume of your medium, first create an intermediate dilution in a smaller volume of the medium with vigorous mixing.[5] Pre-warming the medium to 37°C can also help maintain solubility during dilution.[7]

Q3: Can the pH of my final solution affect the solubility of N-phenyl-3-(1H-pyrazol-1-yl)propanamide?

A3: Yes, for ionizable compounds, pH can dramatically influence solubility.[8][9] While N-phenyl-3-(1H-pyrazol-1-yl)propanamide is not strongly acidic or basic, subtle changes in the microenvironment's pH upon dilution into buffered aqueous solutions could impact its solubility. If you continue to experience precipitation, a careful evaluation of the final assay buffer's pH may be warranted.

Q4: How should I properly store my N-phenyl-3-(1H-pyrazol-1-yl)propanamide stock solution in DMSO to prevent future solubility issues?

A4: Proper storage is critical for maintaining the stability and solubility of your compound. Store your DMSO stock solutions in tightly sealed, amber glass vials to protect from light and moisture.[10][11][12] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to compound precipitation over time.[3][11][13] For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to minimize freeze-thaw cycles and exposure to atmospheric moisture.[13] Store in a cool, dark, and dry place.[10][12][14]

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical progression of steps to address solubility problems with N-phenyl-3-(1H-pyrazol-1-yl)propanamide in DMSO.

Caption: Troubleshooting workflow for dissolving N-phenyl-3-(1H-pyrazol-1-yl)propanamide.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution Procedure

-

Preparation: Ensure all glassware is clean and dry. Use anhydrous, ≥99.9% purity DMSO.[15]

-

Weighing: Accurately weigh the desired amount of N-phenyl-3-(1H-pyrazol-1-yl)propanamide using a calibrated analytical balance.

-

Initial Dissolution: Add the appropriate volume of DMSO to the compound.

-

Vortexing: Vortex the solution vigorously for 1-2 minutes.

-

Visual Inspection: Check for any undissolved particles. If the solution is not clear, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution with Heat and Sonication

-

Gentle Heating: Place the vial containing the DMSO and compound mixture in a water bath or on a heat block set to a temperature between 30-40°C. Caution: Do not overheat, as this may degrade the compound.

-

Intermittent Vortexing: While heating, periodically remove the vial and vortex for 30-60 seconds.

-

Sonication: If undissolved particles remain, place the vial in a bath sonicator for 5-10 minute intervals.[16][17][18][19] Sonication uses sound energy to agitate particles and can aid in breaking up aggregates, increasing the surface area for dissolution.[16][20]

-

Final Inspection: After each step, visually inspect the solution for clarity. Once the solution is clear, allow it to return to room temperature before use.

Protocol 3: Stepwise Dilution into Aqueous Media

-

Prepare Solutions: Have your DMSO stock solution and pre-warmed (37°C) aqueous medium ready.

-

Intermediate Dilution: In a separate sterile tube, add a small volume of the pre-warmed medium.

-

Slow Addition: While vortexing the medium, slowly add the required volume of your DMSO stock solution dropwise to create an intermediate dilution.

-

Final Dilution: Add this intermediate dilution to the final volume of your experimental medium.

-

Mixing: Mix the final solution thoroughly but gently.

Data Summary: Factors Influencing Solubility

| Parameter | Recommendation | Rationale |

| DMSO Purity | Anhydrous, ≥99.9% | Water is a common impurity that can significantly reduce the solubility of hydrophobic compounds in DMSO.[3] |

| Temperature | Gentle warming (30-40°C) | Increased kinetic energy can help overcome the energy barrier for dissolution. |

| pH of Aqueous Medium | Neutral to slightly basic | While the compound is not strongly ionizable, extreme pH values can affect stability and solubility. |

| Storage Conditions | Cool, dark, dry, tightly sealed | Protects against degradation from light, moisture absorption, and oxidation.[10][11][12] |

Chemical Interactions and Solubility

The solubility of N-phenyl-3-(1H-pyrazol-1-yl)propanamide in DMSO is governed by the intermolecular forces between the solute and the solvent. DMSO is a highly polar aprotic solvent, capable of forming strong dipole-dipole interactions. The pyrazole and amide groups of the compound can participate in these interactions. When transitioning to an aqueous environment, the hydrophobic phenyl and pyrazole rings can lead to aggregation and precipitation.

Caption: Interactions of N-phenyl-3-(1H-pyrazol-1-yl)propanamide in different solvents.

References

-

Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

-

Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

-

Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved from [Link]

-

dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

-

Quora. (2023, January 16). What is the solubility of DMSO in water? Retrieved from [Link]

-

Blog. (2025, May 23). How to store 99.9% DMSO properly? Retrieved from [Link]

-

DMSO. (2024, April 3). How to Store DMSO Safely: Glass vs BPA-Free Plastic. Retrieved from [Link]

-

Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

-

YouTube. (2025, March 21). Lab tip: use a bath sonicator to help dissolve solids. Retrieved from [Link]

-

ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

-

Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]

-

ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

-

Wipf, P., & Kerekes, A. D. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 10(4), 358–368. [Link]

-

Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

-

ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

-

Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

-

The Bumbling Biochemist. (2025, March 22). Sonicating solids to speed up some solubilization! Retrieved from [Link]

-

ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? Retrieved from [Link]

-

Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

-

PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 937-945. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Connected Papers. (2026, January 7). PH adjustment: Significance and symbolism. Retrieved from [Link]

-

GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Molecules, 26(5), 1439. [Link]

-

Geological Survey of Denmark and Greenland. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-pyrazol-1-yl)propanamide. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-3-phenyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3185. [Link]

-

ResearchGate. (n.d.). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. Retrieved from [Link]

- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.

-

National Institutes of Health. (n.d.). 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Reddit. (2025, April 22). Compund dilution in DMSO. Retrieved from [Link]

-

LookChem. (2025, May 20). N-phenylpropanamide. Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ziath.com [ziath.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. wisdomlib.org [wisdomlib.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dmsostore.com [dmsostore.com]

- 11. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]

- 12. dmsostore.com [dmsostore.com]

- 13. researchgate.net [researchgate.net]

- 14. cubework.com [cubework.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Sonication - Wikipedia [en.wikipedia.org]

- 17. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]

- 18. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]

- 19. hielscher.com [hielscher.com]

- 20. m.youtube.com [m.youtube.com]

Removing unreacted pyrazole impurities from N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Introduction: The Challenge of Residual Pyrazole

The synthesis of N-phenyl-3-(1H-pyrazol-1-yl)propanamide, a molecule of interest in pharmaceutical and materials science research, often concludes with a common yet persistent challenge: the removal of unreacted pyrazole starting material.[1][2][3] The structural similarity and comparable polarity of the desired product and the pyrazole impurity can complicate purification, leading to contaminated final compounds and confounding downstream applications.

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals facing this purification hurdle. We will move beyond simple protocols to explain the underlying chemical principles that govern each separation technique. By understanding the "why," you can intelligently troubleshoot and adapt these methods to your specific experimental context. Our focus is on leveraging the key physicochemical differences between the neutral amide product and the basic pyrazole impurity.

Section 1: Characterizing the Product and the Impurity

Effective purification begins with a thorough understanding of the molecules involved. The primary difference we can exploit is the basicity of the pyrazole ring's nitrogen atoms, a property not shared by the stable amide bond in the target product. Pyrazole is a weak base, with the pKa of its conjugate acid being approximately 2.5.[4][5]

| Property | N-phenyl-3-(1H-pyrazol-1-yl)propanamide (Product) | 1H-Pyrazole (Impurity) | Rationale for Separation |

| Chemical Class | Amide | Aromatic Heterocycle | Amides are generally neutral. Pyrazole is a weak base. |

| Key Functional Group | Amide (-CONH-) | Pyrrolic Nitrogen (-NH-) | The pyrazole nitrogen can be protonated with acid. |

| pKa (Conjugate Acid) | N/A (Amide N is non-basic) | ~2.5[4][5] | This significant difference in basicity is the cornerstone of acid-base extraction. |

| Polarity | Moderately Polar | Moderately Polar | Polarity is similar, making simple chromatography challenging but feasible with optimization. |

| Solubility | Soluble in polar organic solvents (EtOAc, DCM, CH3CN, MeOH).[1][6] | Soluble in water and many organic solvents (EtOH, MeOH, Acetone).[7][8] | Differential solubility can be exploited for recrystallization. |

| Physical State | Solid (Melting points of derivatives vary, e.g., 76-151 °C)[1] | White Crystalline Solid (mp: 67-70 °C)[9] | Similar melting points may complicate melt-based purifications. |

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the level and nature of the pyrazole impurity?

A: Before attempting any purification, it is crucial to quantify the problem. The recommended first step is Thin Layer Chromatography (TLC) followed by Proton NMR (¹H NMR) spectroscopy of your crude product.

-

TLC Analysis: Co-spot your crude material alongside a pure standard of pyrazole. Use a moderately polar solvent system like 30-50% Ethyl Acetate in Hexanes. The pyrazole spot will likely have a different Rf value than your product. This gives you a quick visual confirmation of its presence.

-

¹H NMR Analysis: In your crude NMR spectrum, look for the characteristic signals of pyrazole. These typically appear as distinct peaks in the aromatic region that can be integrated against the signals of your desired product to estimate the molar ratio of impurity.

Q2: What is the simplest and fastest method for removing pyrazole?

A: The most direct method is an acid-base liquid-liquid extraction (often called an "acid wash"). This technique leverages the basicity of pyrazole.[10][11] By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the pyrazole is protonated to form a water-soluble pyrazolium salt, which partitions into the aqueous layer, leaving your neutral amide product in the organic layer.

Q3: My product has some solubility in water. Is an acid wash still a good idea?

A: This is an excellent consideration. If your product has partial water solubility, you risk losing some of it during the acid wash. To mitigate this, you can perform a "back-extraction." After separating the acidic aqueous layer (which contains your protonated pyrazole), wash this aqueous layer once with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane). This will recover any of your desired product that may have partitioned into the aqueous phase. Combine all organic layers for drying and concentration.

Q4: When is recrystallization a better choice than an acid wash?

A: Recrystallization is an excellent option when you have a solid product and can identify a solvent system where the product's solubility significantly changes with temperature, while the pyrazole impurity remains soluble even when cold.[6] This method is particularly useful for removing trace impurities after a primary purification step or when your product is sensitive to acid. A common strategy is to dissolve the crude solid in a minimum amount of a hot "good" solvent (like ethanol or acetonitrile) and then add a "poor" solvent (like water or hexanes) dropwise until turbidity appears, then clarify with a few more drops of the hot good solvent before cooling.[10][11]

Q5: I am trying column chromatography, but the separation is poor. What can I do?

A: Poor separation (co-elution) on a silica gel column is common when the polarities of the product and impurity are similar. Here are some troubleshooting steps:[12]

-

Optimize Your Solvent System: If a standard hexane/ethyl acetate system fails, try different solvent combinations. A dichloromethane/methanol gradient or a toluene/acetone system can offer different selectivity.[12]

-

Deactivate the Silica Gel: Pyrazole, being basic, can interact strongly with the acidic silica gel, leading to peak tailing or streaking. Pre-treating your silica gel slurry with 1% triethylamine (Et₃N) in your mobile phase can neutralize the acidic sites, leading to sharper peaks and better separation.[10]

-

Use a Different Stationary Phase: If silica gel is not effective, consider using neutral alumina or reversed-phase (C18) silica gel for your chromatography.[10][13]

Section 3: Troubleshooting Guides & Detailed Protocols

Method 1: Acid-Base Liquid-Liquid Extraction

This is the recommended first-line method for removing bulk pyrazole impurity.

Causality: This method works by exploiting the difference in pKa. Pyrazole (pKa of conjugate acid ~2.5) is readily protonated by a dilute acid like 1M HCl.[4][5] The resulting pyrazolium chloride salt is ionic and highly soluble in the aqueous phase. The N-phenyl-3-(1H-pyrazol-1-yl)propanamide product, being a neutral amide, remains in the non-polar organic solvent.

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

-

First Acid Wash: Add an equal volume of 1M aqueous HCl solution to the separatory funnel.

-

Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

-

Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

-

Repeat: Repeat the wash (steps 2-4) with a fresh portion of 1M HCl. For validation, you can test the pH of the second aqueous wash to ensure it is still acidic.

-

Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

-

Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

-

Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Verification: Analyze the resulting solid/oil by TLC and ¹H NMR to confirm the absence of pyrazole.

Caption: Workflow for pyrazole removal by acid-base extraction.

Method 2: Flash Column Chromatography

This method is ideal for achieving high purity or when acid-base extraction is ineffective.

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[14] Although the polarities are similar, a carefully chosen solvent system can create sufficient separation between the slightly more polar pyrazole and the target amide.

-

TLC Analysis: First, determine an optimal eluent system using TLC. The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) that gives a good separation between your product spot and the pyrazole spot, with the product Rf value being around 0.3-0.4.

-

Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient is needed.

-

Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

-

Verification: Confirm purity with ¹H NMR analysis.

| Issue | Potential Cause | Solution |

| Poor Separation | Incorrect solvent system. | Re-optimize the eluent with TLC. Try different solvent families (e.g., DCM/MeOH).[12] |

| Streaking/Tailing | Compound is too polar or interacting with acidic silica. | Add 0.5-1% triethylamine to your eluent to neutralize silica.[10] Use neutral alumina as the stationary phase. |

| Product Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[12] |

Method 3: Recrystallization

This is a powerful technique for final purification, especially for obtaining crystalline, high-purity material.

Causality: Recrystallization relies on the principle that the solubility of most solids increases with temperature.[6] A suitable solvent will dissolve the product and the impurity when hot but will become supersaturated with respect to the product upon cooling, causing it to crystallize while the more soluble impurity remains in the mother liquor.[11]

-

Solvent Screening: Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixture) to each. A good solvent will dissolve the compound when hot but not when cold.

-

Dissolution: In a flask, add the minimum amount of the chosen hot solvent to completely dissolve the crude material.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a quick gravity filtration of the hot solution.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or place it in an ice bath once it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Section 4: Method Selection Guide

Choosing the right purification strategy depends on the scale of your reaction, the level of impurity, and the resources available. Use the following decision tree to guide your choice.

Caption: Decision tree for selecting a purification method.

References

- Vertex AI Search. (n.d.). Pyrazole - Solubility of Things.

- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.

- ChemicalBook. (n.d.). Pyrazole CAS#: 288-13-1.

- Al-Ostoot, F. H., et al. (2017). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 9(3), 293-303.

- ChemicalBook. (2026). Pyrazole | 288-13-1.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- BenchChem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.

- ResearchGate. (2017). (PDF) Chemistry and Therapeutic Review of Pyrazole.

- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?

- ResearchGate. (2020). What is the best technique for amide purification?

- Royal Society of Chemistry. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.

- National Center for Biotechnology Information. (2025). N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide.

- Chemdiv. (n.d.). Compound N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrazol-1-yl)propanamide.

- ChemicalBook. (n.d.). N-[3-(aminomethyl)phenyl]-3-(1H-pyrazol-1-yl)propanamide.

- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.

Sources

- 1. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrazol-1-yl)propanamide - Chemdiv [chemdiv.com]

- 3. N-[3-(aminomethyl)phenyl]-3-(1H-pyrazol-1-yl)propanamide CAS#: [m.chemicalbook.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biotage.com [biotage.com]

- 14. rsc.org [rsc.org]

Recrystallization solvent optimization for high-purity N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Topic: High-Purity Isolation of N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Executive Summary & Compound Profile

User Context: You are isolating N-phenyl-3-(1H-pyrazol-1-yl)propanamide , a structural motif common in kinase inhibitors and androgen receptor antagonists. This molecule contains three distinct functionalities that dictate its solubility:

-

Pyrazole Ring: Basic nitrogen (pKa ~2.5), polar, H-bond acceptor.

-

Amide Linker: H-bond donor/acceptor, prone to conformational polymorphism.

-

Phenyl Ring: Lipophilic, planar.

The Challenge: This compound class is notorious for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, particularly when impurities (like unreacted aniline or pyrazole) depress the melting point. This guide provides a self-validating workflow to overcome these thermodynamic barriers.

Solvent Selection Strategy

The following decision matrix is based on the "Like Dissolves Like" principle, modified for amide-pyrazole interactions.

Solvent System Performance Data

| Solvent System | Ratio (v/v) | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Risk Profile |

| Ethanol / Water | 1:1 to 1:2 | High | Low | Excellent (Polar impurities stay in water; Aniline stays in EtOH) | Low. Green chemistry compliant. |

| Ethyl Acetate / Heptane | 1:2 | High | Very Low | Good (Non-polar impurities stay in heptane) | Moderate. Risk of oiling out if heptane added too fast. |

| Toluene | 100% | Moderate | Low | Excellent for color removal (oxidized anilines) | High boiling point makes drying difficult. |

| Acetonitrile / Water | 2:1 | High | Low | High (Good for obtaining single crystals) | Higher cost; toxicity. |

Visual Guide: Solvent Screening Decision Tree

Figure 1: Decision logic for selecting the primary solvent system based on initial solubility tests.

Standard Operating Procedure (SOP)

Protocol A: The "Green" Recrystallization (Ethanol/Water)

Recommended for >98% purity requirements and removal of inorganic salts.

-

Dissolution: Charge crude N-phenyl-3-(1H-pyrazol-1-yl)propanamide into a flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid).

-

Heating: Heat to reflux (approx. 78°C) with stirring. If solid remains, add ethanol in 1 mL increments until dissolved.

-

Critical Step: If the solution is colored (yellow/brown from aniline oxidation), add Activated Carbon (5 wt%) , stir for 15 mins, and filter hot through Celite.

-

-

Nucleation Point: Remove from heat. While still hot (~70°C), add Deionized Water dropwise.

-

Stop point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

-

Re-dissolve: Add 1-2 mL of hot ethanol to clear the solution (make it slightly undersaturated).

-

-

Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.

-

Seeding: If available, add a few seed crystals at 45°C.

-

-

Maximizing Yield: Once at room temperature, cool to 0-5°C in an ice bath for 1 hour.

-

Isolation: Filter under vacuum. Wash the cake with cold Ethanol/Water (1:3 ratio). Dry at 45°C under vacuum.

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, the product separates as a sticky oil or gum at the bottom of the flask. Cause: The crystallization temperature is lower than the liquid-liquid phase separation (LLPS) temperature. This often happens if the antisolvent (water/heptane) is added too quickly or if impurities are high.

Resolution Workflow:

-

Reheat: Heat the mixture until the oil re-dissolves into a single phase.

-

Adjust Solvent: Add more of the good solvent (Ethanol or EtOAc) to shift the composition away from the immiscibility gap.

-

Seed Loading: Cool very slowly. At the first sign of cloudiness, add seed crystals.

-

High-Shear Stirring: Vigorous stirring can sometimes induce nucleation in the oil droplets.

Issue 2: Persistent Yellow Color

Symptom: Product is chemically pure (by NMR) but has a yellow tint. Cause: Trace oxidation products of aniline (starting material). Resolution:

-

Acid Wash: Before recrystallization, dissolve crude in EtOAc and wash with 1M HCl (removes unreacted aniline/pyrazole), then brine, then dry.

-

Solvent Switch: Recrystallize from Toluene . Aromatic impurities often stay in the toluene mother liquor better than in ethanol.

Visual Guide: Oiling Out Mechanism & Fix

Figure 2: Thermodynamic pathway distinguishing between oiling out (kinetic trap) and crystallization (thermodynamic stability).

Frequently Asked Questions (FAQ)

Q: My yield is only 50%. Where is the rest of my compound? A: It is likely in the mother liquor. Pyrazole amides have moderate solubility in ethanol even when cold.

-

Fix: Concentrate the mother liquor by 50% on a rotavap and cool again to harvest a "second crop." Note that this second crop will have lower purity.

Q: Can I use Acetone? A: Acetone is generally not recommended for primary crystallization of this specific amide. It is too good a solvent; you will need excessive amounts of water to force precipitation, which increases the risk of oiling out.

Q: How do I remove unreacted pyrazole? A: Pyrazole is water-soluble. The Ethanol/Water protocol is superior here. Ensure you wash the final filter cake thoroughly with water (or 1:3 EtOH/Water) to flush out residual pyrazole.

References

-

Zhang, J., et al. (2009).[1] Synthesis and crystal structure of pyrazole ligands with propanamide side-chains. NIH/PubMed. Available at: [Link] (Context: Crystallization of pyrazole-propanamides in Acetonitrile/Water).

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link] (Context: General mechanisms of oiling out and solvent selection).

-

Oncternal Therapeutics. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists. Journal of Medicinal Chemistry. Available at: [Link] (Context: Purification of substituted pyrazole propanamides via EtOAc/Hexanes).

-

Tarikogullari Dogan, A.H., et al. (2025).[2][3] 3-(1H-pyrazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity. Turk J Pharm Sci. Available at: [Link] (Context: Melting points and yield data for N-phenyl-3-(1H-pyrazol-1-yl)propanamide derivatives).

Sources

- 1. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. turkjps.org [turkjps.org]

- 3. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to the ¹H NMR Chemical Shift Assignments of N-phenyl-3-(1H-pyrazol-1-yl)propanamide and its Analogs